molecular formula C19H20N4O3 B2379412 (6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-52-8

(6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2379412
CAS No.: 2034332-52-8
M. Wt: 352.394
InChI Key: LYFFXGPFWDAHSU-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that features a complex structure combining an indole moiety, a pyrimidine ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as 6-methoxyindole, through electrophilic substitution or other functionalization reactions.

    Pyrimidine Ring Introduction: The pyrimidine ring can be introduced via nucleophilic substitution reactions, often involving pyrimidine derivatives.

    Piperidine Ring Attachment: The piperidine ring is typically introduced through amination reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the indole and pyrimidine-piperidine fragments under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

    Substitution: Various substitution reactions can occur, especially on the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes, receptors, or other proteins, modulating their activity. The indole and pyrimidine rings are known to engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (6-methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone analogs: Compounds with slight modifications in the indole, pyrimidine, or piperidine rings.

    Other indole derivatives: Compounds like indomethacin or serotonin.

    Pyrimidine derivatives: Compounds such as cytosine or thymine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical properties not found in other similar compounds.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-14-5-4-13-9-17(22-16(13)10-14)19(24)23-8-2-3-15(11-23)26-18-6-7-20-12-21-18/h4-7,9-10,12,15,22H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFFXGPFWDAHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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